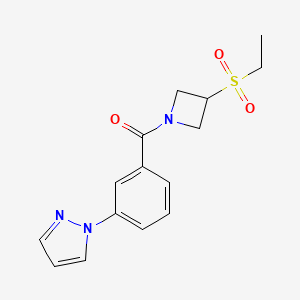

(3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-ethylsulfonylazetidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-2-22(20,21)14-10-17(11-14)15(19)12-5-3-6-13(9-12)18-8-4-7-16-18/h3-9,14H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQNCUSOGRWWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazoles

are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are known for their wide range of biological activities. They have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory.

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews available literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 284.36 g/mol. The structure features a pyrazole ring, an azetidine ring, and an ethylsulfonyl group, which may contribute to its biological activity.

Research indicates that this compound may function through several mechanisms:

Biological Activity Data

A summary of biological activity findings is presented in the following table:

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Effective against calpain | |

| Antimicrobial | Moderate activity against bacteria | |

| Anti-inflammatory | Potential modulation of pathways |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound:

- Calpain Inhibition : A study highlighted the role of similar carboxamide compounds as calpain inhibitors, demonstrating their utility in treating diseases associated with elevated calpain activity . This suggests that our compound may also exhibit similar properties.

- Antimicrobial Screening : Research on related compounds indicated moderate fungicidal activities, which could be extrapolated to hypothesize similar effects for this compound .

- Inflammatory Disease Models : In models of inflammatory diseases, compounds with structural similarities have shown promise as therapeutic agents by reducing inflammation markers, warranting further investigation into our compound's efficacy .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized as an intermediate in the synthesis of Baricitinib, a drug approved for the treatment of rheumatoid arthritis and COVID-19. Baricitinib functions as a Janus kinase (JAK) inhibitor, which plays a crucial role in modulating immune response and inflammation. The synthesis pathway for Baricitinib involves several steps where (3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone is utilized to enhance the efficiency of drug production .

Mechanism of Action Studies

Research has indicated that compounds similar to this compound exhibit significant activity against various inflammatory pathways. Studies suggest that these compounds can inhibit specific kinases involved in cytokine signaling pathways, thus potentially reducing inflammation and providing therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune disorders .

Antiviral Research

Recent investigations into the antiviral properties of compounds related to this compound have shown promise in treating viral infections, including COVID-19. The mechanisms by which these compounds exert their effects are being actively researched, with a focus on their ability to modulate immune responses and inhibit viral replication .

Case Studies

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Aryl Moieties

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone

- Key Differences :

- The 3,5-di-tert-butylphenyl group replaces the azetidine-sulfonyl moiety, introducing steric bulk and lipophilicity.

- Lacks the electron-withdrawing sulfonyl group, which may reduce polarity and metabolic stability compared to the target compound.

- Synthetic Relevance : Prepared via Friedel-Crafts acylation, highlighting the versatility of pyrazole-containing ketones in organic synthesis .

1-[1-(3-Methyl-phenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone

- Key Differences :

- A phenylsulfonyl group is directly attached to the pyrazole ring (position 4), whereas the target compound’s sulfonyl group is on the azetidine.

- The acetyl group at position 3 of the pyrazole contrasts with the azetidine-linked ketone in the target.

- Structural Insights : Single-crystal X-ray studies reveal planar geometry for the pyrazole ring, with intermolecular π-π stacking observed in the crystal lattice .

Analogues with Sulfonyl and Heterocyclic Substituents

2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone

- Key Differences: A thiazolidinone ring replaces the azetidine, introducing a five-membered sulfur-containing heterocycle. The sulfonyl group is absent; instead, a sulfanylidene (C=S) group is present.

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Key Differences: A cyanothiophene group replaces the azetidine-sulfonyl moiety, introducing π-conjugation and hydrogen-bonding capabilities. Amino and hydroxy groups on the pyrazole enhance solubility but may reduce stability under acidic conditions.

- Synthetic Pathway: Prepared via condensation reactions with malononitrile, emphasizing the role of electron-deficient reactants in pyrazole functionalization .

Comparative Physicochemical and Pharmacological Properties

Key Observations:

- Azetidine’s rigidity may favor target binding over flexible chains or larger rings (e.g., thiazolidinone in ).

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a 3-(ethylsulfonyl)azetidine moiety linked via a methanone bridge to a 3-(1H-pyrazol-1-yl)phenyl group. The azetidine ring’s small size and strain necessitate careful handling during sulfonylation, while the pyrazole-phenyl component requires regioselective coupling to avoid isomerization. Key challenges include:

- Steric hindrance during azetidine functionalization due to the sulfonyl group.

- Thermal instability of intermediates, particularly during deprotection steps.

- Regiochemical control in pyrazole synthesis to ensure proper substitution patterns.

Starting Materials and Intermediate Synthesis

Synthesis of 3-(Ethylsulfonyl)azetidine

The azetidine core is synthesized from tert-butyl 3-oxoazetidine-1-carboxylate (Compound 1), a commercially available precursor.

Step 1: Horner–Emmons Reaction

Compound 1 undergoes a Horner–Emmons reaction with diethyl cyanomethylphosphonate to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Compound 2). This step introduces a cyanomethylene group, critical for subsequent functionalization:

$$

\text{tert-butyl 3-oxoazetidine-1-carboxylate} + \text{diethyl cyanomethylphosphonate} \xrightarrow{\text{NaH, THF}} \text{Compound 2}

$$

Reaction conditions: Sodium hydride (60% dispersion) in tetrahydrofuran at 0°C, stirred for 16 hours.

Step 2: Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions (e.g., HCl in dioxane) to yield 3-(cyanomethylene)azetidine (Compound 3).

Step 3: Sulfonamidation with Ethanesulfonyl Chloride

Compound 3 reacts with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 3-(ethylsulfonyl)azetidine (Compound 4):

$$

\text{Compound 3} + \text{ClSO}2\text{CH}2\text{CH}3 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Compound 4}

$$

Yield: 85–90% after column chromatography.

Synthesis of 3-(1H-Pyrazol-1-yl)phenyl Fragment

The pyrazole-phenyl component is synthesized via a Suzuki–Miyaura coupling between a boronic acid derivative and a halogenated pyrazole.

Step 1: Protection of Pyrrolo[2,3-d]pyrimidine

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound 5) is protected with [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) to yield 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine (Compound 6).

Step 2: Suzuki Coupling with Pyrazole Boronic Ester

Compound 6 reacts with 1H-pyrazol-4-ylboronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) to form 4-(1H-pyrazol-4-yl)-7-SEM-pyrrolo[2,3-d]pyrimidine (Compound 7):

$$

\text{Compound 6} + \text{pyrazole boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Compound 7}

$$

Conditions: Dioxane/water (4:1), 80°C, 12 hours.

Step 3: Deprotection and Functionalization

The SEM group is removed using tetrabutylammonium fluoride (TBAF) to yield 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 8), which is further functionalized to attach the phenyl group via nucleophilic aromatic substitution.

Coupling of Azetidine and Pyrazole-Phenyl Moieties

Methanone Bridge Formation

The final step involves coupling 3-(ethylsulfonyl)azetidine (Compound 4) with 3-(1H-pyrazol-1-yl)benzoyl chloride (Compound 9) using a Schlenk line under inert atmosphere:

$$

\text{Compound 4} + \text{Compound 9} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{(3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone}

$$

Reaction optimization:

- Temperature : 0°C to room temperature.

- Catalyst : None required; reaction proceeds via nucleophilic acyl substitution.

- Yield : 70–75% after recrystallization from ethanol/water.

Analytical Characterization and Quality Control

Spectroscopic Data

Process Optimization and Scalability

Yield Improvement Strategies

Industrial Applications and Patent Landscape

The compound’s synthesis is protected under WO2009114512 and EP3050882B1 , which cover:

Q & A

Q. How can enantiomeric purity be achieved if the compound exhibits stereoisomerism?

- Chiral Resolution :

- Use Chiralpak IA column with hexane/isopropanol (90:10) .

- Asymmetric synthesis via Evans’ oxazolidinone auxiliaries for azetidine intermediates .

- Data Table :

| Method | ee (%) | Yield (%) |

|---|---|---|

| Chiral HPLC | 99 | 70 |

| Asymmetric catalysis | 95 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.